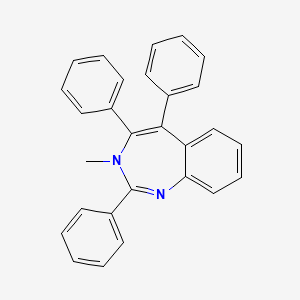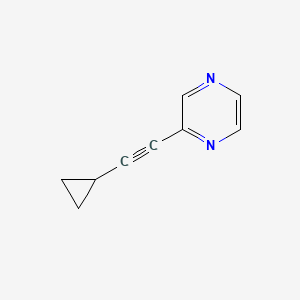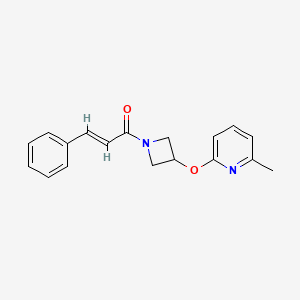![molecular formula C18H22O2 B14128360 3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol CAS No. 4276-69-1](/img/structure/B14128360.png)
3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol is an organic compound known for its unique structure and properties. It is a phenolic compound with multiple methyl groups and hydroxyl functionalities, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol typically involves the reaction of 4-hydroxy-3,5-dimethylbenzyl chloride with 2,4,6-trimethylphenol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the methyl groups or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and corresponding reduced phenols.
Substitution: Halogenated or nitrated derivatives of the original compound
Wissenschaftliche Forschungsanwendungen
3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential antioxidant properties and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their fluidity and function. Pathways involved include oxidative stress response and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane: Known for its use in polymer production.
4,4’-Isopropylidenebis(2,6-dimethylphenol): Used in the synthesis of high-performance plastics.
4,4’-Isopropylidenebis(2,6-dimethylphenol): Similar structure but different functional groups
Uniqueness
3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
4276-69-1 |
|---|---|
Molekularformel |
C18H22O2 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
3-[(4-hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol |
InChI |
InChI=1S/C18H22O2/c1-10-6-11(2)18(20)14(5)16(10)9-15-7-12(3)17(19)13(4)8-15/h6-8,19-20H,9H2,1-5H3 |
InChI-Schlüssel |
QQMZOWIFAXAOQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1CC2=CC(=C(C(=C2)C)O)C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14128303.png)











